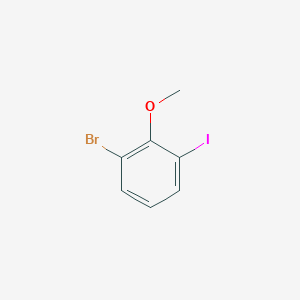

2-Bromo-6-iodoanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

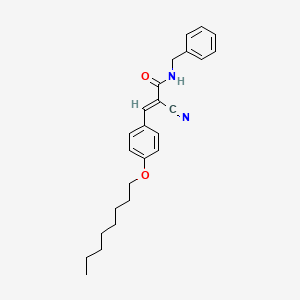

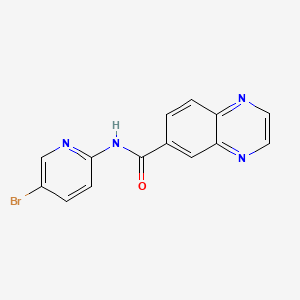

2-Bromo-6-iodoanisole (CAS: 860584-68-5) is an organic building block used in the preparation of agrochemical and pharmaceutical components . It can be used as an electrophilic partner in a variety of palladium-catalysed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-iodoanisole consists of a benzene ring with bromine and iodine substituents at the 2nd and 6th positions respectively, and a methoxy group at the 1st position . The InChI code for this compound is 1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .Chemical Reactions Analysis

2-Bromo-6-iodoanisole can participate in palladium-catalysed cross-coupling reactions . It has been used in the synthesis of a class of imidazocyclic GLP-1 agonists to treat type II diabetes, and in the synthesis of tricyclic PD-1 inhibitors for the treatment of cancer .Physical And Chemical Properties Analysis

2-Bromo-6-iodoanisole is a liquid at room temperature . It has a molecular weight of 312.93 . The compound should be stored at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.Aplicaciones Científicas De Investigación

Synthesis Applications

Continuous Synthesis in Microreaction Systems : 4-Bromo-3-methylanisole, a compound similar to 2-Bromo-6-iodoanisole, is used in the synthesis of black fluorane dye, a critical component in thermal papers. A study demonstrated a continuous, homogeneous bromination technology in a modular microreaction system, offering superior control over byproducts and high selectivity in the mono-bromination process (Xie et al., 2020).

Synthesis of Biologically Active Compounds : Bromo-4-iodoquinoline, an important intermediate for various biologically active compounds, was synthesized from related bromoanisoles through a multi-step process, demonstrating the utility of bromoanisoles in complex organic syntheses (Wang et al., 2015).

Analytical Chemistry

- Determination of Odorous Compounds in Water : A study developed a method for determining odorous trihalogenated anisoles in water, highlighting the role of compounds like 2-Bromo-6-iodoanisole in environmental monitoring and analysis (Díaz et al., 2005).

Environmental and Atmospheric Studies

Atmospheric Chemistry : Research on the tropospheric chemistry of halogens and organic carbon over tropical oceans indicated the importance of compounds like 2-Bromo-6-iodoanisole in modifying ozone and atmospheric aerosols, contributing to our understanding of atmospheric processes (Volkamer et al., 2015).

Halogenated Natural Products : A study on brominated 2-phenoxyanisoles, which are similar to 2-Bromo-6-iodoanisole, explored their presence as natural products in the environment and their potential role as metabolites of polybrominated diphenyl ethers, underlining the ecological significance of these compounds (Vetter et al., 2011).

Material Science

- Organic Photovoltaic Devices : In the field of material science, 4-bromoanisole, a compound related to 2-Bromo-6-iodoanisole, has been used as a processing additive to control phase separation in organic photovoltaic devices, highlighting its potential in the development of renewable energy technologies (Liu et al., 2012).

Safety And Hazards

2-Bromo-6-iodoanisole is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment, including protective gloves, clothing, eye protection, and face protection, is advised .

Propiedades

IUPAC Name |

1-bromo-3-iodo-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCVWPDMUFPVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-iodoanisole | |

CAS RN |

860584-68-5 |

Source

|

| Record name | 2-Bromo-6-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)

![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)

![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)

![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)